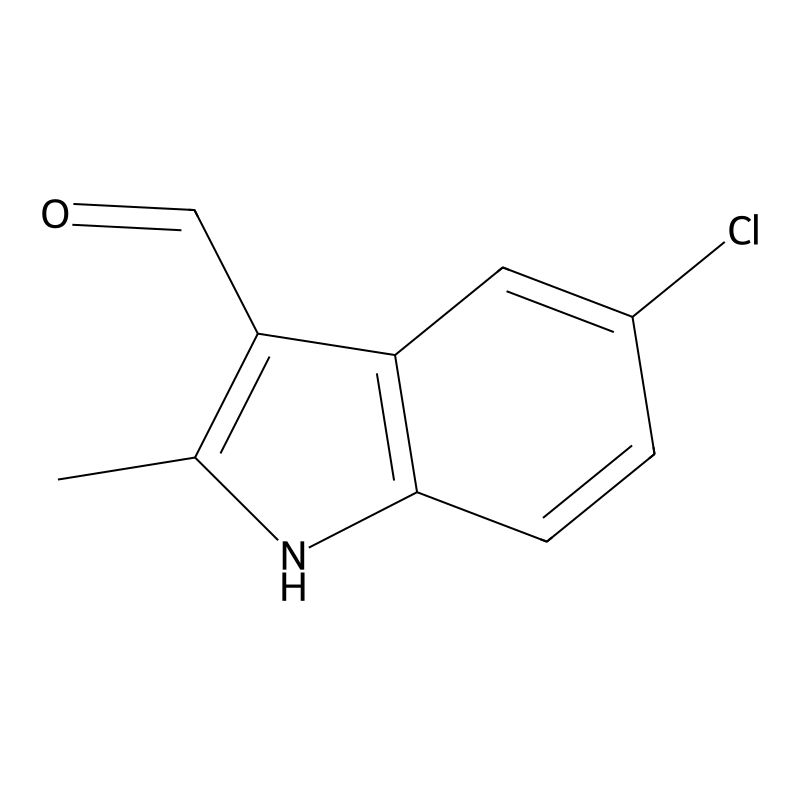

5-Chloro-2-methyl-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dengue Virus Protease Inhibitors

Scientific Field: Virology Application Summary: The compound is investigated for its potential to inhibit the protease of the Dengue virus, which is crucial for viral replication. Methods of Application:

Viral Replication Assays: The compound is tested against the Dengue virus in vitro.

Protease Activity: The activity of the viral protease is measured in the presence of the inhibitor.

Outcomes: A decrease in viral replication is observed when the compound is present.

Data: The reduction in protease activity and viral load is quantified and analyzed.

Chemical Sensors for Environmental Monitoring

Scientific Field: Environmental Chemistry Application Summary: The compound is incorporated into chemical sensors to detect environmental pollutants, offering a tool for monitoring and controlling pollution. Methods of Application:

Sensor Fabrication: The compound is used as a sensing element in the development of selective sensors.

Pollutant Detection: The sensors’ response to various pollutants is calibrated and tested.

Outcomes: The sensors exhibit sensitivity and selectivity towards specific pollutants.

Data: The detection limits and response times of the sensors are characterized.

5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, characterized by a chloro group at the 5th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and significance in medicinal chemistry. Indoles serve as important structural motifs in various natural products and pharmaceuticals, making derivatives like 5-Chloro-2-methyl-1H-indole-3-carbaldehyde of considerable interest for research and application in drug development .

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chloro group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles .

These reactions are fundamental for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

This compound exhibits significant biological activity, particularly in its interactions with various enzymes and proteins. It has been shown to influence cell signaling pathways and gene expression through its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it may modulate the activity of kinases involved in cell signaling, thus impacting cellular processes such as proliferation and apoptosis .

Studies have indicated that indole derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde are still under investigation, but its structural features suggest potential therapeutic applications.

The synthesis of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde typically involves several methods:

- Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

- Vilsmeier-Haack Reaction: A more specific method for synthesizing this compound involves using phosphorus oxychloride and dimethylformamide to generate a Vilsmeier reagent, which then reacts with 2-methylaniline .

These methods allow for the functionalization of the indole ring while maintaining high yields and purity.

5-Chloro-2-methyl-1H-indole-3-carbaldehyde has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.

- Chemical Research: Its unique structure makes it valuable in synthetic organic chemistry for creating more complex molecules through multicomponent reactions.

- Material Science: It may also find applications in developing novel materials due to its chemical properties .

Research on the interaction of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde with biological targets is essential for understanding its mechanism of action. Studies have shown that it can bind to various enzymes and receptors, influencing their activity. For instance, its interaction with cytochrome P450 enzymes suggests a role in drug metabolism and potential implications in pharmacokinetics .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Chloro-2-methyl-1H-indole-3-carbaldehyde:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloroindole-3-carboxaldehyde | Lacks the methyl group at the 2nd position | Focus on carboxylic acid functionality |

| 1-Methyl-1H-indole-3-carbaldehyde | Lacks the chloro group at the 5th position | Methyl substitution provides different reactivity |

| 5-Bromo-2-methyl-1H-indole-3-carbaldehyde | Has a bromo group instead of chloro at the 5th position | Bromine's larger atomic size may alter properties |

The uniqueness of 5-Chloro-2-methyl-1H-indole-3-carbaldehyde lies in its combination of functional groups that influence both its chemical reactivity and biological activity, making it a significant compound for further exploration in medicinal chemistry and related fields .

The Vilsmeier-Haack reaction represents the most widely employed methodology for the formylation of indole derivatives, including the synthesis of 5-chloro-2-methyl-1H-indole-3-carbaldehyde [1] [2]. This classical approach involves the reaction between phosphorus oxychloride and N,N-dimethylformamide to generate the Vilsmeier reagent, a chloroiminium ion species that serves as the active formylating agent [3] [4].

The mechanistic pathway proceeds through several distinct phases. Initially, phosphorus oxychloride reacts with dimethylformamide under controlled conditions (typically 0-5°C) to form the Vilsmeier-Haack complex [1]. This electrophilic species subsequently attacks the electron-rich C-3 position of the indole nucleus through an electrophilic aromatic substitution mechanism [2] [3]. The reaction conditions typically require heating the mixture to 80-90°C for 5-8 hours, followed by hydrolytic workup under basic conditions (pH 8-9) to yield the desired 3-formylindole product [1].

Optimization studies have demonstrated that the molar ratio of phosphorus oxychloride to dimethylformamide significantly influences reaction efficiency. Research indicates that a ratio of 1:5 to 1:10 provides optimal formylation results [1] [3]. The excess dimethylformamide ensures complete formation of the Vilsmeier reagent while preventing side reactions that can occur with phosphorus oxychloride. Temperature control emerges as a critical parameter, with initial complex formation requiring low temperatures (0-5°C) followed by gradual warming to prevent decomposition of sensitive intermediates [1].

Recent investigations have focused on developing catalytic variants of the Vilsmeier-Haack reaction to address environmental concerns associated with stoichiometric phosphorus oxychloride usage [5] [6]. A notable advancement involves the implementation of a phosphorus(III)/phosphorus(V)=O catalytic cycle, which enables the use of catalytic amounts of phosphorus compounds while maintaining high reaction efficiency [5] [6]. This approach demonstrated remarkable deuteration levels (>99%) when employing deuterated dimethylformamide, indicating precise mechanistic control [5] [6].

The substrate scope of Vilsmeier-Haack formylation extends to various substituted indoles, including halogenated derivatives such as 5-chloro-2-methyl-1H-indole [1]. Regioselectivity studies reveal that formylation occurs preferentially at the C-3 position due to the enhanced nucleophilicity of this site relative to other positions on the indole ring [1] [2]. Electronic effects of substituents influence reaction rates, with electron-donating groups accelerating the formylation process while electron-withdrawing substituents require more forcing conditions [1].

Transition Metal-Catalyzed Functionalization

Transition metal catalysis has emerged as a powerful strategy for the selective functionalization of indole derivatives, offering complementary approaches to traditional electrophilic substitution reactions [7] [8]. Palladium-catalyzed methodologies represent the most extensively developed class of reactions for indole functionalization, providing access to diverse substitution patterns through carbon-hydrogen bond activation processes [9] [10].

The Larock indole synthesis exemplifies the utility of palladium catalysis in constructing indole frameworks from readily available precursors [9]. This heteroannulation reaction employs palladium as a catalyst to facilitate the cyclization of ortho-iodoanilines with disubstituted alkynes, generating 2,3-disubstituted indoles with excellent regioselectivity [9]. The reaction typically proceeds under mild conditions using palladium(II) acetate, triphenylphosphine, and lithium chloride as key components [9].

Mechanistic investigations reveal that the Larock synthesis operates through a well-defined catalytic cycle involving oxidative addition, alkyne coordination, migratory insertion, and cyclization steps [9]. The regioselectivity during alkyne insertion is controlled by steric factors, with the bulkier substituent positioning itself away from the developing carbon-carbon bond [9]. This mechanistic understanding has enabled the development of modified protocols employing ortho-bromoanilines and ortho-chloroanilines as more accessible starting materials [9].

Rhodium-catalyzed functionalization represents another significant advancement in indole chemistry, particularly for site-selective carbon-hydrogen activation at remote positions [8] [11]. The pentamethylcyclopentadienyl rhodium dichloride dimer ([RhCp*Cl2]2) catalyst system demonstrates exceptional versatility in promoting benzannulation reactions [11]. These transformations enable the construction of polycyclic indole derivatives through oxidative cyclization processes involving alkynes as coupling partners [11].

The scope of rhodium-catalyzed reactions encompasses both oxidative and reductive pathways, providing access to diverse structural motifs [11]. Oxidative benzannulation reactions typically require elevated temperatures (80-120°C) and proceed through metallacycle intermediates [11]. The reaction conditions can be modulated to achieve chemo-divergent outcomes, with different product distributions obtained by varying the catalyst, ligands, or reaction medium [11].

Copper-catalyzed regioselective halogenation offers an alternative approach for introducing halogen substituents into indole frameworks [12]. Recent developments include pyrimidine-directed carbon-hydrogen chlorination using para-toluenesulfonyl chloride as both chlorine source and oxidant [12]. This methodology proceeds through single electron transfer mechanisms involving copper(II)/copper(III) intermediates [12].

The mechanistic pathway for copper-catalyzed halogenation involves initial coordination of the directing group to the copper center, followed by carbon-hydrogen activation and halogen transfer [12]. The regioselectivity is dictated by the directing group, enabling selective functionalization at the C-2 position of indole derivatives [12]. Reaction optimization studies demonstrate that copper(II) acetate provides optimal catalytic activity when employed in 20 mol% loading [12].

Regioselective Halogenation Strategies

Regioselective halogenation of indole derivatives represents a fundamental transformation for accessing halogenated building blocks required in pharmaceutical synthesis [13] [14]. The inherent reactivity profile of indoles necessitates careful selection of halogenating agents and reaction conditions to achieve selective functionalization at desired positions [13] [15].

Enzymatic halogenation has emerged as a highly selective approach for introducing halogen atoms into indole structures [13] [14]. Flavin-dependent halogenases, particularly the RebH enzyme and its variants, demonstrate exceptional regioselectivity and substrate tolerance [13] [14]. These biocatalytic systems operate under mild aqueous conditions and avoid the harsh reagents typically associated with chemical halogenation methods [13].

The RebH halogenase system exhibits remarkable capability for brominating indole derivatives without requiring external flavin reductase enzymes [13]. Mechanistic studies reveal that a co-purified Escherichia coli reductase (AhpF) provides the necessary electron equivalents for flavin regeneration [13]. This discovery simplifies the overall catalytic process and enhances the practical applicability of enzymatic halogenation [13].

Substrate scope investigations demonstrate that RebH variants can accommodate diverse indole derivatives, including substituted indoles, azaindoles, and anthranilamide compounds [13]. The halogenation typically occurs at the most electrophilic position (C-3) for unsubstituted indoles, while substitution patterns can direct halogenation to alternative sites [13]. The thermostable nature of RebH variants enables prolonged reaction times and elevated temperatures when necessary [13].

Chemical halogenation strategies continue to play important roles in synthetic applications, particularly when specific substitution patterns are required [16] [15]. N-halosuccinimides represent versatile halogenating agents that can be employed under mild conditions to achieve selective halogenation [15]. The regioselectivity of these reactions depends on the electronic nature of the indole substrate and the specific halogenating conditions employed [15].

Recent developments in mild halogenation methodologies focus on catalyst-free and oxidant-free protocols [16]. These approaches utilize readily available halide salts as the sole reagents, operating under environmentally benign conditions [16]. The regioselectivity is achieved through careful control of reaction parameters, including temperature, solvent, and substrate concentration [16].

Photochemical halogenation offers an alternative strategy that operates through radical intermediates [16]. These reactions typically exhibit different regioselectivity patterns compared to ionic halogenation processes, providing access to complementary substitution patterns [16]. The mild reaction conditions and reduced reagent requirements make photochemical approaches attractive for sensitive substrates [16].

Solvent Effects and Reaction Kinetics

Solvent selection plays a critical role in determining the efficiency and selectivity of indole synthesis reactions [17] [18]. The choice of solvent system influences reaction kinetics, product distribution, and overall yield through multiple mechanisms including solvation effects, polarity matching, and stabilization of reaction intermediates [18] [19].

Kinetic studies of the Vilsmeier-Haack reaction reveal complex dependencies on solvent properties and substrate reactivity [20]. Investigations using thiophene derivatives as model substrates demonstrate that reaction order varies with substrate reactivity [20]. Relatively unreactive substrates follow third-order kinetics (first-order in each reactant), while highly reactive substrates exhibit second-order behavior independent of substrate concentration [20]. These observations indicate that the rate-determining step transitions from electrophilic attack on unreactive substrates to complex formation for highly reactive compounds [20].

The mechanistic implications of solvent effects extend beyond simple polarity considerations [20]. In 1,2-dichloroethane, the formation of the Vilsmeier reagent from dimethylformamide and phosphorus oxychloride represents an equilibrium process that can be rate-limiting under certain conditions [20]. The subsequent electrophilic attack of this complex on the aromatic substrate constitutes the productive pathway leading to formylated products [20].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior performance in many indole synthesis protocols [18] [21]. These solvents effectively stabilize charged intermediates while maintaining the nucleophilicity of the indole substrate [18]. The high boiling points of these solvents enable elevated reaction temperatures when required for challenging transformations [18].

Recent developments in sustainable solvent systems include the implementation of deep eutectic solvents for Fischer indole synthesis [18]. These environmentally benign alternatives demonstrate comparable or superior performance to traditional organic solvents while offering advantages in terms of toxicity, cost, and recyclability [18]. Optimization studies reveal that the specific composition of deep eutectic solvents significantly influences reaction rates and product selectivity [18].

Continuous flow chemistry has enabled systematic investigation of solvent effects under precisely controlled conditions [21] [22]. Flow reactors provide enhanced heat and mass transfer characteristics, allowing for the use of superheated solvents and reduced reaction times [22]. Comparative studies demonstrate that DMSO/acetic acid/water mixtures provide optimal performance for Fischer indole synthesis under flow conditions [22].

The impact of solvent water content emerges as a critical parameter in many indole synthesis protocols [18] [22]. Anhydrous conditions are typically required for Vilsmeier-Haack reactions to prevent hydrolysis of the electrophilic intermediates [1]. Conversely, controlled water content can be beneficial in certain transition metal-catalyzed reactions by facilitating catalyst turnover and product release [22].

Temperature-dependent solvent effects contribute significantly to reaction optimization strategies [18] [23]. Studies demonstrate that optimal solvent selection varies with temperature, as solvation energies and molecular interactions change with thermal energy [18]. Dynamic optimization approaches that account for temperature-dependent solvent properties enable enhanced reaction performance across diverse substrate classes [18].

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in indole synthesis has gained significant momentum due to increasing environmental awareness and regulatory requirements [24] [25] [26]. Sustainable synthetic methodologies focus on reducing hazardous reagent usage, minimizing waste generation, and improving energy efficiency while maintaining or enhancing synthetic efficiency [24] [25].

Ionic liquid-mediated synthesis represents a prominent green chemistry approach for indole preparation [27] [28] [29]. These novel solvents offer unique properties including negligible vapor pressure, tunable polarity, and exceptional thermal stability [28] [30]. Brønsted acidic ionic liquids function as dual solvent-catalyst systems for Fischer indole synthesis, eliminating the need for additional acidic catalysts [28] [31].

Mechanistic investigations reveal that ionic liquids influence reaction pathways through specific solvation effects and stabilization of reaction intermediates [28]. The anion basicity of ionic liquids correlates directly with catalytic activity, with acetate anions providing superior performance compared to other halide or tetrafluoroborate alternatives [27]. This structure-activity relationship enables rational design of ionic liquid systems for specific synthetic applications [27].

Microwave-assisted synthesis constitutes another significant advancement in sustainable indole chemistry [32] [33] [34]. Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes while often improving yields [32] [35]. The enhanced reaction rates result from efficient energy transfer and the generation of molecular hot spots that accelerate chemical transformations [32].

Comparative studies demonstrate that microwave-assisted Fischer indole synthesis achieves completion in 10-30 minutes compared to several hours required under conventional heating [35] [34]. The reduced energy consumption and shortened reaction times contribute to improved sustainability metrics [35]. Additionally, microwave heating enables the use of solvent-free conditions in certain cases, further enhancing environmental compatibility [35].

Continuous flow chemistry offers substantial advantages for sustainable indole synthesis through improved process efficiency and reduced waste generation [36] [22] [37]. Flow reactors provide precise control over reaction parameters, enabling optimization of temperature, residence time, and reagent mixing [36]. The enhanced heat and mass transfer characteristics of flow systems facilitate the use of shorter reaction times and milder conditions [22].

Recent implementations of chemo-enzymatic approaches combine the selectivity of biocatalysis with the efficiency of chemical synthesis [37]. Continuous flow enzymatic processes enable gram-scale production of indole-3-acetic acid with excellent selectivity and minimal waste generation [37]. The mild reaction conditions and renewable catalyst systems exemplify the potential of biocatalytic approaches in sustainable synthesis [37].

Catalyst-free methodologies represent an emerging area of green indole synthesis [38] [26]. Boron-catalyzed formylation using trimethyl orthoformate operates under ambient conditions without requiring transition metal catalysts [38]. The reaction proceeds rapidly (1-5 minutes) with broad substrate tolerance and excellent yields [38]. The operational simplicity and minimal reagent requirements make this approach particularly attractive for sustainable synthesis applications [38].

Solvent-free protocols eliminate the environmental burden associated with organic solvent usage while often providing enhanced reaction rates [24] [39]. Ball milling techniques enable solid-state transformations that proceed efficiently without solvent addition [40]. The mechanochemical activation provides sufficient energy for bond formation while avoiding the waste associated with solvent recovery and disposal [40].